molecular formula C22H26F3N5O2 B2629671 1-(4-(6-(Piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone CAS No. 1202999-04-9

1-(4-(6-(Piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone

Número de catálogo: B2629671
Número CAS: 1202999-04-9
Peso molecular: 449.478
Clave InChI: OUWKQVQMCAQOAI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(4-(6-(Piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a unique structure that combines a piperidine ring, a pyrimidine ring, and a trifluoromethyl group, making it a subject of interest for researchers exploring new therapeutic agents.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(6-(Piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2,4-diaminopyrimidine.

    Attachment of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine and a suitable leaving group.

    Formation of the Piperazine Linker: Piperazine is coupled with the pyrimidine derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced through a nucleophilic aromatic substitution reaction using a trifluoromethylating agent.

    Final Coupling: The final step involves coupling the intermediate with 2-(3-(trifluoromethyl)phenoxy)ethanone under appropriate conditions, such as using a base like potassium carbonate in a polar aprotic solvent.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques like chromatography.

Análisis De Reacciones Químicas

Types of Reactions: 1-(4-(6-(Piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce any carbonyl groups present.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: N-oxides or other oxidized derivatives.

    Reduction: Reduced forms of the compound, potentially with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the trifluoromethyl group.

Aplicaciones Científicas De Investigación

Receptor Modulation

Research indicates that this compound may act as a ligand for several receptors, including:

  • Histamine H3 Receptors : Compounds with similar structures have been investigated for their potential in treating neuropathic pain by modulating histamine receptors, which play a role in pain signaling pathways .
  • Sigma Receptors : The compound's structural analogs have shown promise in binding to sigma receptors, which are implicated in various neurological disorders and cancer .

Antitumor Activity

Studies have suggested that derivatives of piperazine-based compounds exhibit significant antitumor properties. The presence of trifluoromethyl groups is known to enhance the lipophilicity and metabolic stability of drug candidates, potentially increasing their efficacy against cancer cells .

Antimicrobial Properties

Research has demonstrated that similar piperidine and pyrimidine derivatives possess antimicrobial activity. The introduction of different substituents can modify their effectiveness against various pathogens .

Case Study 1: Pain Management

A study published in Frontiers in Pharmacology examined the efficacy of similar compounds on neuropathic pain models. The results indicated that these compounds could significantly reduce pain responses by acting on histamine H3 and sigma receptors, suggesting a viable pathway for developing new analgesics .

Case Study 2: Cancer Treatment

Another research article highlighted the antitumor effects of piperazine-based compounds in vitro. The study demonstrated that these compounds inhibited cell proliferation in several cancer cell lines, indicating their potential as therapeutic agents against malignancies .

Mecanismo De Acción

The mechanism of action of 1-(4-(6-(Piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity. This binding can lead to various biological effects, depending on the target and the context of the interaction.

Comparación Con Compuestos Similares

    1-(4-(6-(Morpholin-4-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone: Similar structure but with a morpholine ring instead of a piperidine ring.

    1-(4-(6-(Piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(3-(difluoromethyl)phenoxy)ethanone: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.

Uniqueness: 1-(4-(6-(Piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, can significantly influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.

Actividad Biológica

The compound 1-(4-(6-(Piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C17H24F3N5O
  • Molecular Weight : 359.41 g/mol

Structural Features

FeatureDescription
Piperidine Ring Contributes to binding affinity
Pyrimidine Core Enhances biological activity
Trifluoromethyl Group Increases lipophilicity and potency

Anticancer Properties

Recent studies have shown that the compound exhibits significant anticancer activity. In vitro tests on various cancer cell lines demonstrated that it induces apoptosis and inhibits cell proliferation.

  • Mechanism of Action : The compound appears to target specific signaling pathways involved in cell survival and proliferation, including the PI3K/AKT pathway, which is crucial for cancer cell growth.

Case Study: MCF Cell Line

In a study involving the MCF breast cancer cell line, the compound was shown to:

  • Induce apoptosis with an IC50 value of approximately 25.72 μM.
  • Suppress tumor growth in xenograft models in vivo, demonstrating its potential as a therapeutic agent against breast cancer .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics.

Table: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Pseudomonas aeruginosa128 μg/mL

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound has been pivotal in optimizing its biological activity. Modifications to the piperazine and pyrimidine moieties have led to variations in potency and selectivity against different cancer types.

Research Findings

Several studies have focused on the synthesis and evaluation of this compound:

  • Synthesis Approaches : Various synthetic routes have been developed to enhance yield and purity, including microwave-assisted synthesis which has shown promise in reducing reaction times while maintaining high yields .
  • Pharmacokinetics : Preliminary pharmacokinetic studies suggest good oral bioavailability and a favorable half-life, making it a suitable candidate for further development as an oral therapeutic agent .
  • Toxicity Studies : Toxicological assessments indicate that at therapeutic doses, the compound exhibits low toxicity profiles, with no significant adverse effects observed in animal models .

Propiedades

IUPAC Name

1-[4-(6-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]-2-[3-(trifluoromethyl)phenoxy]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26F3N5O2/c23-22(24,25)17-5-4-6-18(13-17)32-15-21(31)30-11-9-29(10-12-30)20-14-19(26-16-27-20)28-7-2-1-3-8-28/h4-6,13-14,16H,1-3,7-12,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUWKQVQMCAQOAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)COC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.